5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
503867-72-9 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-4-9-5-8-3-6(1)9/h3,5,7H,1-2,4H2 |
InChI Key |
LAIMXGYZWYSRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN2C1=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
De Novo Synthesis Approaches for the 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine Core
De novo synthesis provides fundamental access to the core ring system from acyclic or monocyclic precursors. These methods involve the strategic formation of the fused imidazole (B134444) and pyrimidine (B1678525) rings.
Cyclization Reactions for Ring System Formation
A key strategy for constructing the this compound ring system involves an intramolecular cyclization facilitated by an aza-Wittig reaction. This process builds the fused imidazole ring onto a pre-existing tetrahydropyrimidine (B8763341) structure. The reaction sequence begins with a functionalized tetrahydropyrimidine precursor, which, upon reaction with an isocyanate, generates a carbodiimide (B86325) intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, where a nitrogen atom from the pyrimidine ring attacks the carbodiimide carbon, leading to the formation of the bicyclic imidazo[1,5-c]pyrimidine (B12980393) core. bio-fount.com
Multi-step Synthetic Pathways to Access the Scaffold
Accessing the this compound scaffold often requires a multi-step pathway. One documented approach results in highly functionalized derivatives, specifically ethyl 3-alkyl(aryl)amino-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylates. bio-fount.com
The synthesis starts with ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates as the key starting material. This precursor is treated with various organic isocyanates. The reaction proceeds through an aza-Wittig reaction to form a carbodiimide, which is not isolated. This intermediate rapidly undergoes an intramolecular ring closure. A subsequent 1,3-prototropic shift (hydrogen shift) results in the stable, final 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-5-one product. This pathway is notable for its efficiency in constructing the complex scaffold while simultaneously introducing diverse substituents. bio-fount.com
Bio-inspired Synthesis from Natural Amino Acid Precursors (e.g., Histidine Derivatives)
The existence of specific chiral derivatives, such as (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate, strongly suggests that synthetic routes may originate from natural amino acid precursors. The "(S)" stereochemistry at the 7-position corresponds to that of the alpha-carbon in the natural amino acid L-histidine. Such a bio-inspired approach would likely use an L-histidine derivative (for example, histidine methyl ester) as a chiral starting material, cyclizing it with appropriate reagents to form the fused pyrimidine ring. However, while the structures of these products imply a bio-inspired pathway, specific laboratory methodologies detailing this synthetic strategy from histidine precursors are not extensively documented in the reviewed scientific literature.
Derivatization and Functionalization Strategies for this compound Derivatives
Functionalization of the core scaffold is essential for modulating its physicochemical and biological properties. Strategies typically focus on introducing substituents at various positions on the rings or modifying existing functional groups.
Introduction of Substituents at Key Ring Positions
A primary method for introducing substituents is integrated directly into the de novo synthesis of the ring system. In the aza-Wittig based synthesis of 5-oxo-substituted derivatives, the choice of the isocyanate reagent (R-N=C=O) directly determines the nature of the substituent at the 3-position of the final molecule. bio-fount.com By employing a range of alkyl and aryl isocyanates, a library of 3-alkyl(aryl)amino derivatives can be generated. This approach allows for systematic variation at this key position, which is crucial for structure-activity relationship studies. The table below summarizes the synthesis of various derivatives using this methodology. bio-fount.com
| Substituent (R group from Isocyanate) | Product Name | Yield (%) |
|---|---|---|
| Phenyl | Ethyl 5-oxo-3-(phenylamino)-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 81 |
| 4-Methylphenyl | Ethyl 3-[(4-methylphenyl)amino]-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 85 |
| 4-Methoxyphenyl | Ethyl 3-[(4-methoxyphenyl)amino]-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 83 |
| 4-Chlorophenyl | Ethyl 3-[(4-chlorophenyl)amino]-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 88 |
| Propyl | Ethyl 5-oxo-3-(propylamino)-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 72 |
| Butyl | Ethyl 3-(butylamino)-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylate | 76 |
Modification of Existing Functional Groups on the Scaffold (e.g., Carboxylic Acid, Nitrogen Atoms)
The derivatives produced through the aza-Wittig pathway possess functional groups that are amenable to further chemical modification. Specifically, the products contain an ethyl carboxylate group at position 8 and a cyclic amide (lactam) carbonyl group at position 5. bio-fount.com These sites represent key handles for subsequent derivatization.
Based on standard organic chemistry transformations, the ethyl carboxylate group could potentially be:
Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidated by reaction with amines to form a variety of carboxamides.
Reduced using reagents like lithium aluminum hydride to afford a primary alcohol.
The nitrogen atoms within the heterocyclic core also offer sites for potential alkylation or other modifications, depending on their nucleophilicity and steric accessibility. While these transformations are chemically feasible, the reviewed literature primarily focuses on the initial construction of the scaffold rather than subsequent modifications of these specific functional groups.
Synthesis of this compound Faces Scarcity of Published Catalytic and Advanced Methodologies
Comprehensive research into the synthetic methodologies for this compound reveals a significant lack of published literature specifically detailing its formation via the catalytic and advanced synthetic techniques requested. While related isomers and other pyrimidine derivatives are synthesized using such methods, direct and verifiable examples for the this compound scaffold remain elusive in scientific databases and journals.
The available literature predominantly focuses on the synthesis of the isomeric compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431). Methodologies for this related but structurally distinct compound include palladium-catalyzed hydrogenation and acid-catalyzed cyclization reactions. Furthermore, microwave-assisted techniques have been successfully employed to reduce reaction times and improve yields in the synthesis of various pyrimidine-based structures.
However, the strict focus on the this compound core structure means that data from these related syntheses cannot be accurately extrapolated. Scientific integrity demands that only methods explicitly applied to the target compound be reported.
One of the few relevant synthetic routes found leads to a derivative, specifically 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-5-ones. This synthesis proceeds through an aza-Wittig reaction of functionalized tetrahydropyrimidines with isocyanates, followed by an intramolecular cyclization. pleiades.online This method, while important for accessing the core ring system, does not fall under the categories of transition-metal catalysis, acid-catalyzed transformations, microwave-assisted synthesis, or solvent-free reactions as specified.
Consequently, a detailed article on the synthesis of this compound strictly adhering to the requested outline of specific catalytic and advanced techniques cannot be generated at this time due to the absence of requisite information in the published scientific literature. Further research and publication in this specific area are needed to provide the data required for such a review.
Chemical Reactivity and Mechanistic Studies of 5,6,7,8 Tetrahydroimidazo 1,5 C Pyrimidine
Electrophilic Aromatic Substitution Reactions on the Tetrahydroimidazo[1,5-c]pyrimidine System
Direct electrophilic aromatic substitution on the 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine core is not well-described in the literature. The system consists of a non-aromatic, saturated pyrimidine (B1678525) ring fused to an aromatic imidazole (B134444) ring. Therefore, electrophilic substitution would be expected to occur on the electron-rich imidazole ring.
In general, the imidazole ring is susceptible to electrophilic attack. For the related imidazo[1,2-a]pyrazine (B1224502) system, it has been shown that electrophilic substitution, such as bromination, occurs preferentially at the C-3 position of the imidazole ring. This regioselectivity is attributed to the greater stability of the intermediate formed upon attack at C-3, which maintains the aromaticity of the six-membered ring. A similar preference for substitution at the C-3 position would be anticipated for the imidazo[1,5-c]pyrimidine (B12980393) system.
However, the presence of the fused, saturated pyrimidine ring in this compound may influence the reactivity of the imidazole moiety through electronic and steric effects. Without specific experimental data, the precise conditions and outcomes of such reactions remain speculative.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Imidazo[1,5-c]pyrimidine Ring
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C-1 | Low | Electron-deficient due to adjacent nitrogen. |
| C-3 | High | Formation of a more stable cationic intermediate. |
| C-5 | Inactive | Part of the saturated pyrimidine ring. |
| C-7 | Inactive | Part of the saturated pyrimidine ring. |
Nucleophilic Substitution Reactions on the Tetrahydroimidazo[1,5-c]pyrimidine System
There is a lack of specific information regarding nucleophilic substitution reactions on the this compound core in the available literature. In principle, nucleophilic attack could occur at positions activated by electron-withdrawing groups or on a pre-functionalized ring.
The nitrogen atoms in the this compound system possess lone pairs of electrons and are expected to exhibit nucleophilic character. The N-2 and N-4 nitrogens, being part of the imidazole and pyrimidine rings respectively, could potentially undergo reactions such as alkylation or acylation. The relative nucleophilicity of these nitrogen atoms would depend on factors like steric hindrance and electronic effects within the fused ring system.
In the absence of experimental data for this specific molecule, it is difficult to predict the regioselectivity of such reactions.
Oxidation and Reduction Processes of the Tetrahydroimidazo[1,5-c]pyrimidine Core
Specific studies on the oxidation and reduction of the this compound core are not readily found. However, general transformations can be anticipated based on the chemistry of related heterocyclic systems.
Oxidation: The tetrahydropyrimidine (B8763341) ring is susceptible to oxidation, which would lead to the corresponding aromatic imidazo[1,5-c]pyrimidine. This process, known as aromatization, can often be achieved using various oxidizing agents. For instance, studies on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have demonstrated that aromatization of the dihydropyrimidine (B8664642) ring is feasible.
Reduction: The imidazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce a benzene (B151609) ring. Conversely, the pyrimidine ring in related pyrazolo[1,5-a]pyrimidines can be reduced using complex metal hydrides like sodium borohydride. It is therefore plausible that the imidazole ring of this compound would remain intact under conditions that might further reduce the pyrimidine ring, although the existing saturation of the pyrimidine portion makes this less relevant unless other reducible functional groups are present.
Ring-Opening and Rearrangement Reactions
There is no specific information available in the surveyed literature concerning ring-opening or rearrangement reactions of the this compound scaffold. Such reactions are often dependent on specific substitution patterns and reaction conditions.
Functional Group Interconversions on this compound Derivatives
While there is a scarcity of data on the reactivity of the parent compound, the existence of derivatives such as (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate and 5-methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid indicates that functional group interconversions are a part of the chemistry of this heterocyclic system.
The presence of a carboxylic acid group, particularly at the C-7 position of the tetrahydropyrimidine ring, suggests that decarboxylation is a feasible transformation. Decarboxylation of β-amino acids or their derivatives can often be achieved by heating, sometimes in the presence of an acid or base catalyst.
While no specific literature detailing the decarboxylation of a this compound-7-carboxylic acid has been identified, the transformation is chemically plausible. The reaction would result in the loss of carbon dioxide and the formation of the corresponding 7-unsubstituted or a rearranged product, depending on the mechanism.
Table 2: Plausible Functional Group Interconversion
| Starting Material | Reagents and Conditions (Hypothetical) | Product | Reaction Type |
|---|
Esterification and Amidation Reactions
Detailed research findings specifically describing the esterification and amidation reactions of the this compound core are not extensively available in the public domain. While derivatives of this compound are known, the specific conditions and mechanistic pathways for introducing ester or amide functionalities directly onto this heterocyclic system are not well-documented in readily accessible scientific literature.
The existence of derivatives such as (7S)-5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid methyl ester and 5-methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid suggests that ester functionalities can be incorporated into the molecule. jst.go.jpnih.govmolbase.com However, the primary literature detailing the synthetic procedures—such as the specific reagents, catalysts, solvents, and reaction conditions—for the esterification of a corresponding carboxylic acid precursor of this compound is not provided in the search results. Similarly, there is a lack of specific information regarding amidation reactions involving this particular compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5,6,7,8 Tetrahydroimidazo 1,5 C Pyrimidine Analogs
Systematic Structural Modifications and Their Influence on Biological Activity
The biological activity of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine analogs is intricately linked to their structural features. Systematic modifications of this core have been undertaken to probe the key interactions with biological targets and to optimize their pharmacological profiles.
Substituent Effects on Target Binding and Efficacy
The introduction of various substituents at different positions of the this compound ring system has a profound impact on the affinity and efficacy of these compounds for their biological targets. For instance, research on related fused pyrimidine (B1678525) systems has demonstrated that the nature and position of substituents can dramatically alter biological activity. While specific SAR data for the this compound core is limited in publicly accessible literature, general principles from related imidazopyrimidine isomers can be considered. For example, in the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) series, the introduction of a trifluoromethyl group has been shown to be a potent modification for enhancing antibacterial activity. It has been noted that altering the position of this group can still yield compounds with similar potency.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. The partially saturated six-membered ring in the this compound scaffold imparts a degree of conformational flexibility. This flexibility can be both an advantage and a challenge in drug design.
Conformational analysis of such systems often reveals multiple low-energy conformations. The biologically active conformation is the specific shape the molecule adopts when it binds to its target. Understanding the preferred conformations and the energy barriers between them is key to designing rigidified analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity. Techniques such as NMR spectroscopy and computational modeling are instrumental in these analyses. For example, studies on structurally similar tetrahydroquinolines have shown that restricting the rotation of certain bonds can significantly impact biological effects, sometimes leading to a decrease in activity if the constrained conformation is not optimal for target binding.
Bioisosteric Replacements within the Imidazopyrimidine Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Within the this compound scaffold, various bioisosteric replacements can be envisioned.
For instance, the nitrogen atoms within the pyrimidine ring could potentially be replaced with other heteroatoms, or the imidazole (B134444) ring could be substituted with other five-membered heterocycles like pyrazole or triazole. Research on pyrazolo[1,5-c]pyrimidines, an isostere of the imidazo[1,5-c]pyrimidine (B12980393) core, has led to the discovery of selective negative modulators of AMPA receptors, highlighting the potential of such core modifications. nih.gov Another example from the broader class of pyrazolo[1,5-a]pyrimidines demonstrated that replacing a key amide group with a 1,2,4-triazole, a well-known amide bioisostere, improved both potency and metabolic stability in CSNK2 inhibitors.
The following table illustrates some potential bioisosteric replacements that could be explored for the this compound scaffold based on general principles of medicinal chemistry.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Imidazole Ring | Pyrazole, Triazole, Oxazole, Thiazole | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |
| Pyrimidine Ring | Pyridazine, Pyrazine | To alter the arrangement of nitrogen atoms and influence receptor interactions. |
| Carbonyl Group (if present) | Sulfone, Sulfoximine | To modify polarity and hydrogen bonding capabilities. |
| Methylene Group in Tetrahydro Ring | Oxygen, Sulfur | To introduce conformational constraints and alter solubility. |
Pharmacophore Modeling for this compound Analogs
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model for a series of this compound analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.
Ligand-based modeling: Aligning a set of active molecules to identify common chemical features.
Structure-based modeling: Analyzing the interactions between a ligand and its target protein from a co-crystal structure.
Such models are invaluable for virtual screening of large compound libraries to identify new potential hits with the desired biological activity and for guiding the design of new analogs with improved properties.
Relationship between Molecular Architecture and Target Binding Affinity
High binding affinity is typically achieved when there is a high degree of complementarity between the ligand and the binding site of the target protein. This includes:
Shape complementarity: The molecule fits snugly into the binding pocket.
Electronic complementarity: Favorable electrostatic interactions, such as hydrogen bonds and salt bridges, are formed.
Hydrophobic interactions: Nonpolar regions of the ligand interact favorably with hydrophobic pockets in the protein.
The development of potent and selective ligands based on the this compound scaffold will depend on a thorough understanding of these molecular-level interactions. For example, in the related 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines, molecular modeling has been used to elucidate how these molecules bind to the colchicine (B1669291) site of tubulin, with specific hydrogen bond interactions and hydrophobic contacts being crucial for their potent antiproliferative effects.
Computational Chemistry and Molecular Modeling Studies of 5,6,7,8 Tetrahydroimidazo 1,5 C Pyrimidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine, might interact with a biological target, typically a protein or enzyme.
Elucidation of Binding Modes
Docking simulations are crucial for elucidating the binding modes of ligands within the active site of a protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.
For instance, in a study on 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, which share a tetrahydro-fused pyrimidine (B1678525) core, molecular modeling was used to understand their interaction with tubulin. The simulations showed that these compounds bind to the colchicine (B1669291) site of tubulin. mdpi.com The tricyclic scaffold of the compounds overlapped well with the rings of colchicine, and specific interactions were identified; for example, the N1 of the pyrimidine and a 2-amino group were found to form water-mediated hydrogen bonds with the backbone of the Cysβ239 residue. mdpi.com Similarly, molecular docking of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives suggested potential antifungal activity against Candida albicans, highlighting their binding mode within the target enzyme. researchgate.net These examples demonstrate how docking can reveal the precise orientation and key interactions that govern the biological activity of compounds related to this compound.
Prediction of Binding Affinities
Beyond just predicting the binding pose, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher potency.
Studies on related tetrahydropyrimidine (B8763341) structures have successfully used this approach. For example, a series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives were evaluated for their affinity towards the 5-HT1A receptor and SERT protein. nih.gov Several compounds showed high binding ability, with Ki values in the low nanomolar range (e.g., 5-HT1A Ki = 8–87 nM; SERT Ki = 8–52 nM), indicating strong interactions with their molecular targets. nih.gov Such predictions are vital for prioritizing compounds for synthesis and further biological testing.
| Compound Class | Target Protein | Predicted Binding Affinity | Key Interactions Noted |
| 5,6,7,8-Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines | Tubulin (Colchicine Site) | Strong; inhibited colchicine binding by up to 99% | Water-mediated H-bonds with Cysβ239 |
| 5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidines | 5-HT1A Receptor / SERT | High; Ki values of 8-87 nM | Interaction with specific receptor residues |
| Imidazo[1,2-a]pyrimidine (B1208166) Derivatives | hACE2 / SARS-CoV-2 Spike Protein | High; binding energies of -9.1 and -7.3 kcal/mol | Interactions within the protein binding pockets |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information on molecular orbitals, charge distribution, and reactivity. For imidazopyrimidine systems, DFT calculations have been used to understand their structural and electronic characteristics. nih.govzu.edu.egdocumentsdelivered.com
Calculations typically involve geometry optimization to find the most stable molecular conformation. nih.gov Subsequently, analyses of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. zu.edu.egscilit.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.govzu.edu.eg MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. For imidazo[1,2-a]pyrimidine derivatives, MEP maps have shown that the regions around the nitrogen atoms of the imidazopyrimidine core are the most electron-rich, suggesting they are likely sites for electrophilic attack or hydrogen bonding. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are complementary to the static pictures provided by molecular docking. MD is used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex. mdpi.com
In the context of drug design, an MD simulation would typically start with the best-docked pose of a this compound derivative in its target protein. The system is then simulated for a period ranging from nanoseconds to microseconds, allowing observation of the ligand's and protein's movements. This can confirm the stability of key interactions identified in docking, reveal new transient interactions, and provide a more accurate estimation of binding free energy. researchgate.net For example, MD studies on the binding of inhibitors to the MTHFD2 enzyme have been used to calculate binding free energies and identify the specific amino acid residues that contribute most to the binding. researchgate.net Such analyses help to understand the dynamic nature of the binding event and can guide the design of more effective inhibitors.
ADME Prediction Studies (excluding Toxicity)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction has become a standard practice to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline.
Numerous studies on imidazopyrimidine derivatives have utilized computational tools like SwissADME and pkCSM to predict their drug-likeness. nih.govmdpi.comiipseries.org These predictions are often based on established guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other parameters like the number of rotatable bonds and the topological polar surface area (TPSA) are also assessed to predict oral bioavailability. mdpi.comiipseries.org The results of these in silico studies for various imidazopyrimidine derivatives have generally shown acceptable pharmacokinetic properties and good drug-likeness, supporting their potential for further development. researchgate.netnih.gov
| Parameter | Lipinski's Rule of Five Guideline | Typical Predicted Value for Imidazopyrimidine Scaffolds |
| Molecular Weight (MW) | ≤ 500 g/mol | Compliant |
| LogP (Octanol/Water Partition Coefficient) | ≤ 5 | Compliant |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant |
| Oral Bioavailability Score | N/A | Generally Good |
In Silico Screening for Novel this compound Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of potential derivatives of a core scaffold like this compound without the need for extensive synthesis and biological testing.
The process often begins with a known active compound or a hypothesized pharmacophore. A virtual library of derivatives is then generated by adding various substituents to the core structure. These derivatives are subsequently docked into the active site of the target protein, and their binding affinities are calculated. Compounds with the best predicted affinities are then selected for further computational analysis, such as ADME prediction and MD simulations, before being prioritized for chemical synthesis. This strategy has been effectively applied to design novel pyrimidine-based compounds with potential activities as anticancer, antimicrobial, or antiviral agents. nih.gov
Biological Activity and Target Specific Research of 5,6,7,8 Tetrahydroimidazo 1,5 C Pyrimidine Derivatives
Anticancer Research on 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine Derivatives
Derivatives of fused pyrimidine (B1678525) systems, including those structurally related to this compound, have been a focal point of anticancer drug discovery. nih.govmdpi.com Research has explored their utility as kinase inhibitors, microtubule targeting agents, and modulators of cell proliferation and apoptosis.
Kinase Inhibition Studies
The inhibition of protein kinases is a crucial strategy in cancer therapy, and various pyrimidine derivatives have been investigated for their potential in this area. unife.it
Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. rsc.org One compound, in particular, demonstrated significant antiproliferative activity against HCT-116, HepG-2, MCF-7, and A549 cancer cell lines, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively. rsc.org This compound also showed potent inhibitory activity against both wild-type EGFR and the T790M mutant, with IC50 values of 0.09 and 4.03 μM, respectively. rsc.org
Extracellular Signal-Regulated Kinase (Erk) Inhibition: Tetrahydropyridopyrimidine-based inhibitors have been developed and optimized for the inhibition of Erk2. nih.gov These compounds have demonstrated potent and selective inhibition of Erk2 and have been shown to reduce the levels of phospho-RSK in HepG2 cells and tumor xenografts. nih.gov
KRAS-G12D Inhibition: The KRAS-G12D mutation is a significant target in cancer therapy, particularly in pancreatic cancer. nih.gov Novel small molecule inhibitors are being developed to target the KRAS-G12D protein, with the aim of treating associated cancers. nih.govmdpi.com
Other Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold has been shown to exhibit anticancer activity through the inhibition of kinases such as Src and CDK2. unife.it
Microtubule Targeting Agent (MTA) Research
Microtubules are a well-established target for anticancer drugs due to their critical role in cell division. mdpi.comnih.gov
Colchicine (B1669291) Binding Site Interaction: A series of 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines have been designed as microtubule targeting agents that interact with the colchicine binding site of tubulin. nih.gov Certain compounds in this series exhibited potent antiproliferative effects with IC50 values below 40 nM and were able to circumvent drug resistance mechanisms mediated by Pgp and βIII-tubulin. nih.gov One particular derivative was found to be significantly more potent than the lead compound in both cell proliferation and microtubule depolymerization assays. nih.gov
Effects on Cell Proliferation and Apoptosis Pathways
The ultimate goal of many anticancer agents is to halt cell proliferation and induce apoptosis in cancer cells.
Antiproliferative Activity: New 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. nih.gov Two compounds, in particular, exhibited excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM. nih.gov
Apoptosis Induction: A pyrimidine-5-carbonitrile derivative was found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. rsc.org This compound also led to a 6.5-fold increase in the level of caspase-3 in HepG-2 cells compared to the control. rsc.org
Antimicrobial Research on this compound Derivatives
The rise of multidrug-resistant microbial infections has spurred the search for new antimicrobial agents, with heterocyclic compounds like imidazo[1,2-a]pyrimidines showing significant promise. nih.govnih.gov
Antibacterial Activity (Gram-positive and Gram-negative Strains)
Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) have demonstrated notable antibacterial properties. nih.govnih.govresearchgate.net
A study on a series of these hydrazone derivatives revealed that certain compounds exhibited excellent antibacterial activity. nih.govnih.govresearchgate.net Specifically, compounds with 4-CF3, 4-OCF3, and 4-NO2 substitutions on the benzylidene ring showed the most significant effects. researchgate.net
| Compound ID | R-group (Substitution) | Gram-negative Activity (Zone of Inhibition in mm) | Gram-positive Activity (Zone of Inhibition in mm) |
| 8d | 4-CF3 | E. coli: 30-33, P. aeruginosa: 22-25 | S. aureus: 30-33, S. pyogenes: 22-25 |
| 8e | 4-OCF3 | E. coli: 30-33, P. aeruginosa: 22-25 | S. aureus: 30-33, S. pyogenes: 22-25 |
| 8f | 4-NO2 | E. coli: 30-33, P. aeruginosa: 22-25 | S. aureus: 30-33, S. pyogenes: 22-25 |
These compounds were tested against Escherichia coli (MTCC 443) and Pseudomonas aeruginosa (MTCC 424) as Gram-negative representatives, and Staphylococcus aureus (MTCC 96) and Streptococcus pyogenes (MTCC 442) as Gram-positive strains. nih.gov
Antifungal Activity
Derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold, a related structure, have been synthesized and screened for their antifungal effects against various human pathogenic Candida species. nih.gov
One compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against the tested Candida species. nih.gov Importantly, this compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting selective antifungal activity. nih.gov
| Fungal Strain |
| Candida albicans |
| Candida glabrata |
| Candida krusei |
| Candida parapsilosis |
| Candida tropicalis |
| Candida utilis |
| Candida zeylanoides |
Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antifungal activities against several phytopathogenic fungi, with some compounds showing significant inhibition of Botrytis cinerea. frontiersin.org
Antiviral Activity (e.g., Anti-HIV-1)
Derivatives of fused pyrimidine systems, including structures related to this compound, have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). Research in this area has often focused on the inhibition of key viral enzymes or processes essential for viral replication.
While direct studies on this compound were not prominently found, research on structurally similar compounds highlights the potential of this heterocyclic scaffold. For instance, a series of novel imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives have demonstrated potent activity against HIV-1. nih.govresearchgate.net Synthetic exploration of these molecules has led to the identification of compounds with low nanomolar anti-HIV activity. nih.gov This suggests that the tetrahydro-fused pyridine (B92270) or pyrimidine core, combined with an imidazole (B134444) ring, can serve as a valuable framework for the development of new anti-HIV agents.
Furthermore, the broader class of pyrimidine derivatives has been recognized for its antiviral properties. Some pyrimidine analogues function as broad-spectrum antivirals by interfering with the de novo pyrimidine biosynthesis pathway. nih.gov By inhibiting host cell enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can deplete the pyrimidine pools necessary for viral replication. nih.gov This mechanism has been shown to be effective against a wide range of RNA and DNA viruses, including HIV. nih.gov
Other related heterocyclic systems have also shown promise. For example, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. mdpi.com Although these compounds did not show activity against the whole virus in cell-based assays, they demonstrated inhibition of a key viral enzymatic function in the low micromolar range. mdpi.com This indicates that fused pyrimidine scaffolds can be tailored to interact with various viral targets.
The antiviral potential of pyrimido[4,5-d]pyrimidines has also been explored, with some derivatives showing selective efficacy against human coronaviruses. mdpi.com These findings collectively underscore the versatility of the pyrimidine core and its fused derivatives in the design of novel antiviral therapeutics.
Neurological and Central Nervous System (CNS) Activity Studies
The this compound scaffold and its derivatives have been a subject of interest in the exploration of novel agents with activity in the central nervous system (CNS). Research has particularly focused on their potential anxiolytic and anticonvulsant properties, as well as their interactions with key neurotransmitter receptors.
Anxiolytic Properties
The anxiolytic potential of fused pyrimidine derivatives has been demonstrated in several studies. For example, a series of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-anxiety properties. nih.gov Certain compounds within this series exhibited an anxiolytic effect in animal models that was comparable to clinically used benzodiazepines like diazepam and chlordiazepoxide. nih.gov Notably, these compounds did not appear to potentiate the CNS depressant effects of ethanol (B145695) or barbiturates at their anxiolytic doses, suggesting a potentially favorable safety profile compared to traditional benzodiazepines. nih.gov
Furthermore, pyrimidine-based diazepine (B8756704) derivatives have also been investigated for their anxiolytic activity. alliedacademies.org In preclinical models such as the elevated plus-maze, these compounds were shown to increase the time spent in the open arms, an indicator of anxiolytic efficacy. alliedacademies.org The mechanism of action for many anxiolytic pyrimidine derivatives is thought to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. alliedacademies.org The exploration of multimodal compounds that interact with serotonin (B10506) receptors, such as 5-HT1A, has also yielded derivatives with anxiolytic-like properties in rodent models. mdpi.com
Anticonvulsant Effects
The pyrimidine nucleus is a common feature in a variety of compounds investigated for anticonvulsant activity. Studies on different classes of pyrimidine derivatives have shown promising results in preclinical seizure models. For instance, certain 2-thiopyrimidine-4-one derivatives have been noted for their anticonvulsant effects. pensoft.net
Research into new hybrid compounds incorporating a pyrrolidine-2,5-dione moiety, a known pharmacophore in some antiepileptic drugs, has also yielded derivatives with significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models. nih.gov The mechanism for some of these compounds is believed to involve the blockade of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
Moreover, a series of 2,5-disubstituted nih.govmdpi.comnih.gov-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were found to be effective in the pentylenetetrazole (PTZ)-induced seizure model. nih.gov Some of these compounds demonstrated significant anticonvulsant activity with a favorable neurotoxicity profile compared to existing drugs. nih.gov Their mechanism of action was suggested to be primarily through the positive modulation of GABAA receptors. nih.gov The diverse structural modifications of the pyrimidine core continue to provide a fertile ground for the discovery of new anticonvulsant agents. ekb.egnih.govresearchgate.net
Receptor Ligand Studies (e.g., 5-HT1A, Benzodiazepine (B76468) Receptors)
The interaction of this compound derivatives and their analogues with CNS receptors is a key area of research to elucidate their mechanisms of action.
5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Structurally related compounds, such as 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives, have been synthesized and shown to possess a high binding affinity for the 5-HT1A receptor. nih.gov In one study, a series of 27 new derivatives were evaluated, with several compounds exhibiting high affinity for both the 5-HT1A receptor (Ki = 8–87 nM) and the serotonin transporter (SERT). nih.gov The hydrogenation of the pyridopyrimidine ring system, resulting in the tetrahydro-scaffold, was found to enhance the affinity for these targets compared to their aromatic precursors, likely due to increased structural flexibility. nih.gov
Benzodiazepine Receptors: Benzodiazepine receptors, which are allosteric modulatory sites on the GABAA receptor complex, are the primary targets for benzodiazepines and related anxiolytic and anticonvulsant drugs. nih.gov The binding of ligands to this site enhances the effect of the neurotransmitter GABA, leading to neuronal inhibition. nih.gov While direct binding studies of this compound derivatives on benzodiazepine receptors are not extensively documented in the provided context, the anxiolytic and anticonvulsant properties of related fused pyrimidines suggest a potential interaction with the GABAA receptor complex. alliedacademies.orgnih.gov Research on imidazobenzodiazepines, which share the imidazole ring fusion, has provided detailed insights into the structural requirements for binding and selectivity at different GABAA receptor α subunits. nih.govmdpi.com Such studies are crucial for designing new ligands with improved therapeutic profiles, for example, by targeting specific α subunits to achieve anxiolysis without sedation. nih.gov
Enzyme Inhibition and Modulatory Studies (General)
The this compound scaffold has been explored as a template for the design of enzyme inhibitors, leveraging its rigid, three-dimensional structure to achieve specific interactions with enzyme active sites.
Advanced Research Methodologies and Techniques
In Vitro Biological Assays for Activity Profiling
In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on the biological effects of a compound at the cellular and molecular level.
Cell-based assays are used to assess the effect of a compound on living cells. Cell proliferation assays, in particular, measure the ability of a compound to inhibit cell growth and are widely used in cancer research.
For instance, in studies of structurally related 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, the sulforhodamine B (SRB) assay is employed to determine the antiproliferative potency in cancer cell lines. Compounds are evaluated for their IC₅₀ value, which is the concentration required to inhibit cell proliferation by 50%. Several derivatives of this related scaffold have shown potent antiproliferative effects with IC₅₀ values below 40 nM. One notable compound from this series demonstrated an average GI₅₀ (concentration for 50% growth inhibition) of approximately 10 nM across the 40 most sensitive cell lines in the NCI-60 panel.
Table 1: Example Antiproliferative Activity of Related 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
| Compound Analogue | Antiproliferative Potency (IC₅₀) | Cell Line |
|---|---|---|
| Compound 4 | 9.0 nM | MDA-MB-435 |
| Compound 5 | < 40 nM | Not Specified |
| Compound 7 | < 40 nM | Not Specified |
| Compound 6, 8, 10, 12, 13 | 53-125 nM | Not Specified |
Note: The data presented is for structurally related tetrahydrobenzothieno[2,3-d]pyrimidine derivatives to illustrate the application of cell proliferation assays.
Enzyme assays are conducted to determine a compound's ability to inhibit or modulate the activity of a specific enzyme. This is crucial for understanding the mechanism of action.
Derivatives of the related 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine class have been evaluated as microtubule targeting agents. Researchers use tubulin assembly assays to measure how these compounds inhibit the polymerization of tubulin into microtubules. In one study, potent derivatives inhibited tubulin assembly more effectively than the lead compounds and even the well-known agent Combretastatin A-4 (CA-4). Additionally, other related thieno[2,3-d]pyrimidine compounds have been screened for their ability to inhibit bovine pancreatic DNase I, with the most potent exhibiting an IC₅₀ value of 106 µM.
Receptor binding assays are used to measure the affinity of a compound for a specific biological receptor. These assays are fundamental in pharmacology for identifying compounds that may act as agonists or antagonists.
While specific receptor binding data for 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine is not detailed in the provided sources, studies on analogous structures highlight the utility of this technique. For example, derivatives of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine were assessed via in vitro radioligand binding assays (RBA) to determine their affinity for the 5-HT₁ₐ receptor and the serotonin (B10506) transporter (SERT), with some compounds showing high affinity (Kᵢ = 8–87 nM for 5-HT₁ₐ). In the context of microtubule targeting agents, researchers have used [³H]colchicine binding assays to confirm that 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives bind to the colchicine (B1669291) site on tubulin, with potent compounds inhibiting binding by 89–99%.
Spectroscopic Characterization in Research Context
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds, confirming that the desired molecular structure has been successfully created.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise structure of an organic molecule. For the tetrahydro-fused pyrimidine (B1678525) core, ¹H NMR spectra would typically show characteristic signals for the methylene (-CH₂-) protons in the saturated ring, often appearing as multiplets in the range of δ 1.8-3.0 ppm. ¹³C NMR provides information on the carbon framework, and 2D NMR experiments like COSY and HETCOR can establish connectivity between protons and carbons.
Mass Spectrometry (MS) : This technique provides information about the mass, and thus the molecular weight, of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For a compound like this compound, the IR spectrum would show characteristic absorption bands for C-H stretching in the alkyl and aromatic-like regions, as well as C=N and C=C stretching vibrations from the fused heterocyclic ring system.
Table 2: Illustrative Spectroscopic Data for Related Tetrahydro-Fused Pyrimidine Scaffolds
| Technique | Feature | Typical Observation / Region | Reference |
|---|---|---|---|
| ¹H NMR | Tetrahydro ring protons (-CH₂-) | Multiplets at δ 1.8 - 2.9 ppm | |
| ¹³C NMR | Tetrahydro ring carbons (-CH₂-) | Signals at δ 21 - 32 ppm | |
| HRMS (EI) | Molecular Ion Peak (M+) | Confirms calculated exact mass for the molecular formula | |
| IR | C=N / C=C stretching | Sharp bands in the 1400 - 1650 cm⁻¹ region |
Note: This data is generalized from related structures like 5,6,7,8-tetrahydroquinazoline to illustrate the expected spectroscopic characteristics.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for analyzing the purity of the final product.
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a key analytical technique. It is used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. For purification on a larger scale, flash column chromatography using silica gel is a standard procedure, allowing for the isolation of the desired product in high purity.
Future Directions and Therapeutic Potential of 5,6,7,8 Tetrahydroimidazo 1,5 C Pyrimidine Research
Development of Novel 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine-Based Lead Compounds
The development of novel lead compounds from the this compound core is a promising avenue for drug discovery. The versatility of this scaffold allows for substitutions at multiple positions, enabling the generation of diverse chemical libraries for high-throughput screening. Insights from related heterocyclic systems provide a roadmap for potential therapeutic applications.
For instance, studies on 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines have identified potent microtubule targeting agents with significant antiproliferative effects. mdpi.comnih.gov This suggests that derivatives of this compound could be synthesized and evaluated as a new class of anticancer agents that disrupt microtubule dynamics. nih.gov Similarly, research on the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has led to the identification of Gαq-protein inhibitors, highlighting another potential therapeutic area. researchgate.net
The synthesis of novel derivatives can be achieved through various established and emerging synthetic methodologies. Multicomponent reactions, for example, offer an efficient way to create a library of analogues with diverse functional groups, facilitating the rapid exploration of structure-activity relationships (SAR). ub.edu The initial SAR studies on related scaffolds, such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives developed as orexin receptor antagonists, have demonstrated that the introduction of substituted imidazole (B134444) moieties can yield compounds with nanomolar potency. nih.gov This underscores the potential for fine-tuning the biological activity of the this compound core through systematic chemical modification.
| Potential Lead Compound Class | Therapeutic Area | Rationale based on Analogous Scaffolds | Key References |
|---|---|---|---|
| Microtubule Targeting Agents | Oncology | Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines show potent antiproliferative and microtubule depolymerizing activity. | mdpi.comnih.gov |
| Gαq-Protein Inhibitors | Signaling-Related Disorders | Tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Gαq proteins. | researchgate.net |
| Orexin Receptor Antagonists | Sleep Disorders, Addiction | Tetrahydroimidazo[1,5-a]pyrazine derivatives are potent dual orexin receptor antagonists. | nih.gov |
| Retinoid Acid Receptor (RAR) Agonists | Oncology, Dermatology | Quinoxaline derivatives with a similar tetrahydro-fused ring system show potent RARα agonistic activity. | nih.gov |
Exploration of New Biological Targets for the this compound Scaffold
The structural characteristics of the this compound nucleus make it a candidate for interaction with a variety of biological targets beyond those already identified for related heterocycles. The pyrimidine (B1678525) ring is a common feature in molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com Therefore, a key future direction is to screen libraries of this compound derivatives against a broad panel of biological targets.
One area of significant potential is the targeting of nuclear receptors. For example, research on 5,6,7,8-tetrahydro-tetramethyl-quinoxaline derivatives has led to the discovery of potent and selective agonists for the retinoic acid receptor alpha (RARα). nih.gov Given the structural analogies, the this compound scaffold could be explored for its potential to modulate the activity of RARs or other members of the nuclear receptor superfamily.
Furthermore, the general class of imidazo[1,2-a]pyrimidines, a related isomer, has been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects. nih.gov This suggests that the this compound core could be a privileged scaffold for identifying inhibitors of enzymes such as kinases, proteases, or DNA-modifying enzymes, which are often implicated in these diseases. The development of dual-activity ligands, such as those with combined 5-HT1A receptor and serotonin (B10506) transporter (SERT) activity seen in tetrahydropyrido[1,2-c]pyrimidine derivatives, presents another exciting possibility. nih.gov
| Potential Biological Target Class | Therapeutic Indication | Justification | Key References |
|---|---|---|---|
| Kinases | Oncology, Inflammation | Many pyrimidine-based heterocycles are known kinase inhibitors. | mdpi.com |
| Nuclear Receptors (e.g., RARs) | Oncology, Metabolic Diseases | Analogy with tetrahydro-quinoxaline derivatives that are potent RARα agonists. | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolism | Related scaffolds show high affinity for orexin and serotonin receptors. | nih.govnih.gov |
| Microbial Enzymes | Infectious Diseases | Imidazopyrimidine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activity. | nih.govresearchgate.net |
Rational Design of Highly Selective and Potent Analogues
To move from initial hits to clinical candidates, a focused effort on the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties is essential. This process can be significantly accelerated by integrating computational chemistry with synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for this purpose. As demonstrated with 1,2,4-triazolo[1,5-a]pyrimidine analogs, QSAR studies can identify key molecular descriptors that correlate with biological activity, providing a predictive model to guide the design of more potent compounds. mdpi.com By applying similar machine learning algorithms to a dataset of this compound derivatives, researchers can prioritize the synthesis of compounds with a higher probability of success.
Structure-based drug design, where the three-dimensional structure of the target protein is known, offers another powerful approach. Docking studies can predict the binding mode of this compound derivatives within the active site of a target, allowing for modifications that enhance binding affinity and selectivity. Isosteric replacement, such as substituting a nitrogen atom for a sulfur atom, has been shown to improve the antiproliferative and microtubule depolymerizing activities in related thienopyrimidines. nih.gov This strategy could be applied to the imidazo[1,5-c]pyrimidine (B12980393) core to optimize interactions with the target protein.
The combination of these rational design strategies with efficient synthetic methods will be crucial for unlocking the full therapeutic potential of the this compound scaffold and developing highly selective and potent drug candidates for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
